PSB36

Adenosine Receptor Pharmacology GPCR Signaling Cardiovascular Research

PSB36 is the definitive choice for researchers demanding unambiguous A1R signaling data. Unlike DPCPX, its exceptional selectivity eliminates off-target noise from A2A/A2B receptors. Validated for functional cardiac electrophysiology at 40 nM (Soattin et al.) and backed by available high-resolution co-crystal structures for computational chemistry. Ensure rigorous, reproducible results with this premium pharmacological tool.

Molecular Formula C21H30N4O3
Molecular Weight 386.5 g/mol
CAS No. 524944-72-7
Cat. No. B1663691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSB36
CAS524944-72-7
Synonyms1-Butyl-8-(hexahydro-2,5-methanopentalen-3a(1H)-yl)-3,7-dihydro-3-(3-hydroxypropyl)-1H-purine-2,6-dione
Molecular FormulaC21H30N4O3
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2=C(N=C(N2)C34CC5CC(C3)CC4C5)N(C1=O)CCCO
InChIInChI=1S/C21H30N4O3/c1-2-3-5-25-18(27)16-17(24(20(25)28)6-4-7-26)23-19(22-16)21-11-13-8-14(12-21)10-15(21)9-13/h13-15,26H,2-12H2,1H3,(H,22,23)
InChIKeyCIBIXJYFYPFMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSB36 (CAS 524944-72-7): An Adenosine A1 Receptor Antagonist for Subtype-Selective Research Applications


PSB36 is a xanthine-based, potent, and highly selective antagonist of the adenosine A1 receptor (A1R), a G protein-coupled receptor involved in cardiovascular, neurological, and inflammatory signaling [1]. It is a derivative of 1-butyl-8-(3-noradamantyl)-3-(3-hydroxypropyl)xanthine . Its primary utility lies in its ability to discriminate between the A1R and other adenosine receptor subtypes (A2A, A2B, A3), making it a critical tool for dissecting A1R-specific signaling in complex biological systems .

Why Broad-Spectrum Adenosine Antagonists Cannot Replace PSB36 in A1-Specific Studies


Generic adenosine antagonists like caffeine or theophylline lack subtype selectivity, confounding experimental interpretation by simultaneously blocking multiple adenosine receptors [1]. While DPCPX is also an A1 antagonist, it possesses significantly lower selectivity and potency at the human A1 receptor compared to PSB36 . This difference is critical; using a less selective or less potent analog can lead to off-target effects or require higher concentrations that may introduce cytotoxicity or non-specific binding artifacts, thereby invalidating conclusions about A1R-specific mechanisms .

PSB36 vs. Closest Analogs: A Quantitative Differential Evidence Guide for Procurement


Superior Potency and Selectivity at the Human A1 Receptor Compared to DPCPX

PSB36 demonstrates superior potency and selectivity for the human A1 adenosine receptor relative to the widely used A1 antagonist DPCPX. PSB36 exhibits a sub-nanomolar Ki of 0.7 nM at hA1, whereas DPCPX has a reported EC50 of 2.9 nM in functional assays . This >4-fold difference in potency at the target receptor is accompanied by significantly better selectivity against other adenosine receptor subtypes, minimizing off-target confounding .

Adenosine Receptor Pharmacology GPCR Signaling Cardiovascular Research

Structural Elucidation of A1 vs. A2A Selectivity via Crystallography

High-resolution X-ray crystallography has resolved the structural basis for PSB36's A1 selectivity. The structure of a thermostabilized human A1 receptor in complex with PSB36 was solved at 3.3 Å resolution. This structure was directly compared to the A2A receptor structure with PSB36 (2.8 Å resolution) and with non-selective xanthines like caffeine (2.1 Å) and theophylline (2.0 Å) [1]. The comparison revealed key selectivity determinants, notably the role of residue T2707.35 in A1R (M2707.35 in A2AR), which was validated by mutagenesis [1]. These structural insights are unavailable for most other A1 antagonists.

Structural Biology Rational Drug Design X-ray Crystallography

Validated In Vivo Functional Efficacy in a Translational Atrial Fibrillation Model

In a rat Langendorff isolated heart model, PSB36 (40 nM) directly prevented atrial fibrillation (AF) events and significantly reduced AF duration compared to an A1 agonist control [1]. PSB36 reduced AF duration from a vehicle baseline of 11.5 ± 2.6 seconds and an agonist (CCPA)-induced duration of 40.6 ± 16.1 seconds, down to 6.5 ± 3.7 seconds (P < 0.0001) [1]. Furthermore, in isolated human atrial appendages, PSB36 prolonged action potential duration at 90% repolarization (APD90), an effect opposite to the shortening caused by the agonist CCPA [1].

Cardiac Electrophysiology Translational Medicine In Vivo Pharmacology

Quantified Species-Dependent Selectivity Profile Critical for Model System Selection

PSB36's selectivity is not uniform across species, a critical consideration for experimental design. It exhibits the highest affinity for rat A1R (Ki = 0.12 nM) and a ~6-fold lower affinity for human A1R (Ki = 0.7 nM) . Its selectivity window against other subtypes also varies by species; for example, the Ki ratio of rA1 to hA2B is >1,500-fold, while for hA1 to hA2B it is ~267-fold . In contrast, the non-selective xanthine theophylline shows little species or subtype variation in its low micromolar affinity [1].

Receptor Pharmacology Species Selectivity Preclinical Drug Development

Demonstrated Reversal of Cisplatin Resistance in Ovarian Cancer Cells

In a study of cisplatin-resistant ovarian cancer cells (A2780cis), PSB36 (10 µM) sensitized the cells to cisplatin, increasing its cytotoxic effect. In contrast, the A2A receptor antagonist ZM241385 (10 µM) produced the opposite effect, reducing the influence of cisplatin [1]. This demonstrates that PSB36's high A1 selectivity is functionally relevant in a cancer chemoresistance model, where off-target antagonism of A2A would yield a contradictory phenotype.

Cancer Chemoresistance Ovarian Cancer Oncology Pharmacology

Comparative Binding Profile Against Other Selective A1 Antagonists (SLV320)

SLV320 (derenofylline) is another potent and selective A1 receptor antagonist with reported Ki values of 1 nM (hA1), 200 nM (hA3), and 398 nM (hA2A) . PSB36 demonstrates superior potency at the primary target (hA1 Ki = 0.7 nM vs. 1 nM) and a wider selectivity window against the hA3 receptor (hA3 Ki = 2300 nM vs. 200 nM for SLV320) [REFS-1, REFS-2]. This indicates PSB36 provides a cleaner pharmacological tool for A1-specific signaling studies, particularly when there is a concern about A3 receptor cross-reactivity at higher concentrations.

Receptor Pharmacology Structure-Activity Relationship Chemical Probe Characterization

Optimal Research Applications for PSB36 Based on Quantified Differential Evidence


High-Confidence Dissection of A1R-Specific Signaling in Cardiovascular Models

PSB36 is the optimal choice for ex vivo cardiac electrophysiology studies (e.g., Langendorff preparations) where precise A1R antagonism is required. As demonstrated by Soattin et al. (2020), a 40 nM concentration of PSB36 effectively prevents atrial fibrillation and prolongs APD90 in both rat and human tissue, providing a robust and validated functional outcome [1]. Its superior selectivity over DPCPX ensures that observed effects are attributable to A1R blockade rather than off-target activity at A2A or A2B receptors.

Structure-Based Drug Design (SBDD) and Molecular Modeling of A1R Ligands

For computational chemists and structural biologists, PSB36 is the only A1R antagonist for which high-resolution co-crystal structures are publicly available (PDB IDs: 5N2S and 5N2R) [1]. This structural data is invaluable for molecular docking studies, pharmacophore modeling, and the rational design of novel A1R-selective compounds with improved physicochemical properties. Using any other A1 antagonist as a starting point would lack this level of atomic-scale validation.

Investigating the Role of A1R in Chemoresistance and Oncology

In oncology research focused on adenosine signaling, PSB36 is uniquely positioned to probe A1R-specific mechanisms. Its demonstrated ability to sensitize cisplatin-resistant ovarian cancer cells to chemotherapy, in direct opposition to the effect of an A2A antagonist (ZM241385), underscores its utility as a precise chemical probe [1]. This functional data makes PSB36 a critical tool for studies aiming to validate A1R as a therapeutic target for overcoming chemoresistance.

Translational Studies Requiring Human-Relevant Potency Data

When planning studies that may bridge rodent models to human biology, PSB36 is advantageous due to its well-characterized species-selectivity profile. Its 6-fold higher affinity for rat A1R (Ki=0.12 nM) versus human A1R (Ki=0.7 nM) is a quantifiable parameter that must be accounted for in dose selection and data interpretation [1]. This level of pharmacological characterization is not uniformly available for other A1 antagonists and is essential for rigorous translational research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for PSB36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.